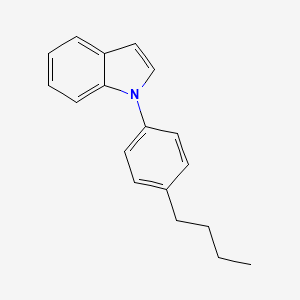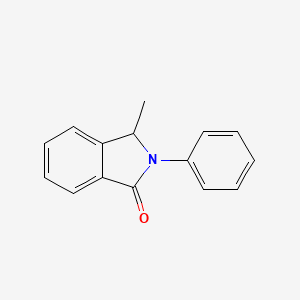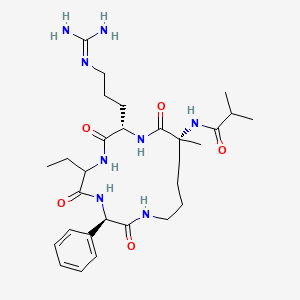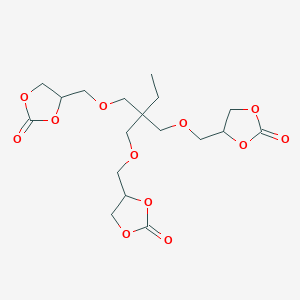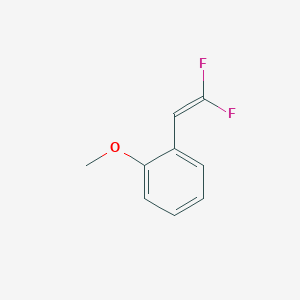
beta,beta-Difluoro-2-methoxystyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta,beta-Difluoro-2-methoxystyrene: is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a styrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or other fluorinating agents . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-2-methoxystyrene may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions: Beta,beta-Difluoro-2-methoxystyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield difluoromethylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, carbonyl compounds, and substituted styrenes.
Aplicaciones Científicas De Investigación
Beta,beta-Difluoro-2-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism by which beta,beta-Difluoro-2-methoxystyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and steric effects. These interactions can affect molecular pathways and lead to the formation of specific products in chemical reactions.
Comparación Con Compuestos Similares
Beta-Tosyl-alpha,beta-difluoro-2-methoxystyrene: Contains a tosyl group in addition to the fluorine and methoxy groups.
Difluoromethylated styrenes: Compounds with similar fluorination patterns but different substituents.
Uniqueness: Beta,beta-Difluoro-2-methoxystyrene is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical properties and reactivity compared to other fluorinated styrenes. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
Clave InChI |
ZHMNAPLVILMYIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


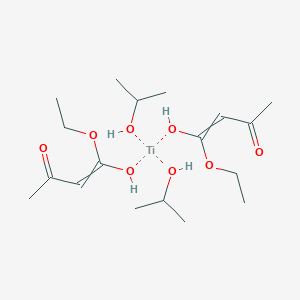

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
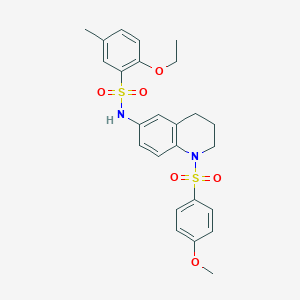
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)

